4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole
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Overview
Description
3-{4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-[3-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-[3-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER involves multiple steps, starting with the preparation of the core pyrazole structure. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 2,4-dichlorobenzyl chloride under basic conditions.
Attachment of the difluoromethoxyphenyl group: This is accomplished through a nucleophilic substitution reaction using a suitable difluoromethoxyphenyl halide.
Final etherification: The final step involves the reaction of the intermediate with difluoromethyl ether under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-[3-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and difluoromethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-{4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-[3-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-[3-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
3-{4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-[3-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler compounds
Properties
Molecular Formula |
C24H15Cl3F4N2O2 |
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Molecular Weight |
545.7 g/mol |
IUPAC Name |
4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis[3-(difluoromethoxy)phenyl]pyrazole |
InChI |
InChI=1S/C24H15Cl3F4N2O2/c25-16-8-7-15(19(26)11-16)12-33-22(14-4-2-6-18(10-14)35-24(30)31)20(27)21(32-33)13-3-1-5-17(9-13)34-23(28)29/h1-11,23-24H,12H2 |
InChI Key |
FNIGSGPCBIGSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)OC(F)F)Cl |
Origin of Product |
United States |
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